2-Acetyl-5-norbornene
Overview
Description
2-Acetyl-5-norbornene, mixture of endo and exo is a colorless to light yellow liquid.
Scientific Research Applications
Polymerization Processes
2-Acetyl-5-norbornene is involved in various polymerization processes. For example, poly(5-vinyl-2-norbornene) was synthesized using a nickel bis(acetyl acetonate)/methylaluminoxane catalytic system, with polymerization activity being temperature-dependent and affected by steric hindrance from the bulky monomer (Zhao, Ribeiro, & Portela, 2002). Additionally, sugar-coated homopolymers and multiblock ROMP copolymers of 5-norbornene-2-carboxylates were prepared using Mo(CHCMe2Ph)(N-2,6-i-Pr2C6H3)(O-t-Bu)2 as the initiator, showing narrow molecular weight distributions (Nomura & Schrock, 1996).
Synthesis of Homopolymers and Copolymers
Norbornenes containing acetyl-protected glucose and maltose were polymerized in the presence of well-defined ruthenium and molybdenum initiators, demonstrating efficient and precise preparation of polymers containing carbohydrates (Miyamoto, Fujiki, & Nomura, 2004). Similarly, the synthesis of glycopolymers of controlled molecular weight by ring-opening metathesis polymerization using well-defined ruthenium carbene catalysts was explored, indicating the influence of sugar protecting groups on reaction rates (Fraser & Grubbs, 1995).
Catalytic Systems and Polymer Stability
The polymerization of 5-norbornene-2-yl-acetate was catalyzed by a late transition metal complex system, producing polymers with moderate molecular mass and better thermal stability, indicating the potential for creating stable polymers (Mu, 2009). Additionally, palladium 1,5-cyclooctadiene alkyl chloride was used with norbornene derivatives, relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).
Application in Organic Light-Emitting Diodes (OLEDs)
Norbornene-functionalized derivatives of acetylacetone have been synthesized for use in organic light-emitting diodes. These derivatives were copolymerized with lumophore materials, demonstrating the integration of platinum phosphors into the electronic devices (Cho et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its targets could be the reactants in these synthetic processes.
Mode of Action
The mode of action of 2-Acetyl-5-norbornene is primarily through its role as a reactant in chemical synthesis . It participates in reactions to form other compounds, such as the 2-acetylnorbornyl isothiocyanates .
Biochemical Pathways
Given its role in the synthesis of other compounds , it can be inferred that it may influence the pathways associated with these compounds.
Result of Action
The primary result of the action of this compound is the formation of other compounds through chemical synthesis . The molecular and cellular effects of this compound’s action would therefore be dependent on the properties of the compounds it helps to synthesize.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLCWCLVJRPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964865 | |
Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5063-03-6 | |
Record name | 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5063-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-acetyl-5-norbornene be used as a building block for creating novel polymers with unique properties?
A1: Yes, this compound can serve as a valuable monomer in polymer synthesis. For instance, a novel difluoroalkanesulfonyl fluoride monomer containing a this compound moiety was successfully synthesized. [] This monomer was then used in ring-opening metathesis polymerization (ROMP) with norbornene to create poly(norbornene)s with pendant difluoroalkanesulfonic acids. [] These resulting polymers exhibited promising proton conductivity, making them potentially suitable for applications like polymer electrolyte membranes in fuel cells. []
Q2: What catalytic applications have been explored for this compound?
A2: While this compound itself may not have direct catalytic applications, it plays a crucial role in a study focusing on regulating catalytic activity within a supramolecular complex. [] Researchers designed a platinum(II)-based supramolecular complex incorporating a biaryl urea group functionalized with a phosphinoalkyl thioether moiety. [] This complex, designed using the weak-link approach, can switch between a rigid "closed" state and a flexible "semi-open" state. [] Interestingly, only the rigid "closed" state, where urea self-association is sterically hindered, enables the urea moieties to catalyze the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to produce this compound. [] This study highlights the potential of using controlled molecular environments to tune the catalytic activity of incorporated functional groups.
Q3: Are there any studies investigating the kinetics and reaction mechanisms involving this compound?
A3: While specific kinetic data for reactions involving this compound are not detailed in the provided research abstracts, one abstract mentions a study on the acid-catalyzed hydrolysis of bridged bicyclic and tricyclic compounds. [] Although the full details are not provided, the study investigates the kinetics of epimerization and hydration of exo- and endo-5-acetyl-2-norbornenes, as well as the hydration of 3-acetylnortricyclane. [] This suggests ongoing research exploring the reactivity and reaction pathways of this compound and related compounds under specific conditions.
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